![molecular formula C13H26N2O2 B13136809 Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate](/img/structure/B13136809.png)
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate
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Overview
Description
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate: is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,2-dimethylhexan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can also be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Synthetic Chemistry
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in several reactions, including:
- Condensation Reactions : It can react with aldehydes and ketones to form hydrazones, which are valuable in the synthesis of pharmaceuticals.
Reaction Type | Reactants | Products |
---|---|---|
Condensation | Aldehyde + Tert-Butyl Hydrazinecarboxylate | Hydrazone |
Pharmaceutical Applications
Due to its ability to form stable intermediates, this compound has potential applications in drug development. It can be utilized in the synthesis of:
- Anticancer Agents : Research has indicated that derivatives of hydrazinecarboxylates exhibit cytotoxic activity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from tert-butyl hydrazinecarboxylate showed significant inhibition of tumor growth in preclinical models .
Agrochemical Development
The compound has also been explored for use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its stability and reactivity make it an attractive candidate for:
- Pesticide Formulations : The hydrazine moiety can enhance the bioactivity of certain agrochemicals.
Data Table: Agrochemical Efficacy
Compound | Activity | Application |
---|---|---|
Tert-Butyl Hydrazinecarboxylate Derivative | High | Herbicide |
Tert-Butyl Hydrazinecarboxylate + Fungicide | Synergistic Effect | Crop Protection |
Material Science
In material science, tert-butyl 2-(2,2-dimethylhexan-3-y lidene)hydrazinecarboxylate has been investigated for its potential use as a stabilizer or additive in polymers. Its incorporation can improve the thermal stability and mechanical properties of polymeric materials.
Case Study: Polymer Stabilization
A recent study highlighted the effects of adding hydrazine derivatives to polyolefins, resulting in enhanced thermal stability and reduced degradation rates under high-temperature conditions .
Cosmetic Formulations
The compound's properties allow it to be utilized in cosmetic formulations where skin penetration and bioavailability are critical. It can serve as an effective agent in formulations aimed at improving skin hydration and texture.
Research Insights
Research indicates that formulations containing hydrazine derivatives can enhance skin absorption and efficacy of active ingredients used in topical applications .
Mechanism of Action
The mechanism of action of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
- Tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate
- Tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Comparison: Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Biological Activity
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate (CAS No. 2007931-00-0) is a hydrazine derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a hydrazinecarboxylate moiety, contributing to its unique reactivity and potential biological properties. Its molecular formula is C13H26N2O2, with a molecular weight of approximately 242.36 g/mol .
Biological Activity
While specific biological activity data for this compound is limited, compounds containing hydrazine derivatives are often associated with various pharmacological properties. Hydrazines are known for their reactivity and have been studied for their potential in:
- Antitumor activity : Some hydrazine derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial properties : Hydrazines have shown promise in inhibiting bacterial growth.
- Antioxidant activity : Certain derivatives can scavenge free radicals, contributing to their potential protective effects against oxidative stress.
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of tert-butyl hydrazinecarboxylate with appropriate aldehydes or ketones under controlled conditions. A general synthetic pathway may be outlined as follows:
- Reagents : Tert-butyl hydrazinecarboxylate, 2,2-dimethylhexan-3-aldehyde (or similar).
- Conditions : The reaction is often carried out in solvents such as methanol or dioxane at elevated temperatures (typically around 100°C).
- Yield : Yields can vary but are generally reported between 22% to 99% depending on the specific conditions used .
Comparison with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Tert-Butyl 2-(Propan-2-Ylidene)Hydrazinecarboxylate | C10H18N2O2 | 0.95 |
Tert-Butyl 2-(Butan-2-Ylidene)Hydrazinecarboxylate | C11H20N2O2 | 0.95 |
Tert-Butyl 2-(Pentan-3-Ylidene)Hydrazinecarboxylate | C12H22N2O2 | 0.93 |
Tert-Butyl 2-CyclobutylideneHydrazinecarboxylate | C10H16N2O2 | 0.93 |
Tert-Butyl 2-CyclohexylideneHydrazinecarboxylate | C12H22N2O2 | 0.93 |
The structural differences, particularly the steric hindrance introduced by the tert-butyl and dimethyl groups, may influence the reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Research involving hydrazine derivatives has often focused on their interactions with biological targets:
- Antitumor Studies : In vitro studies have demonstrated that certain hydrazines can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Antimicrobial Activity : A study reported that hydrazines exhibit significant antibacterial activity against Gram-positive bacteria, indicating their potential as therapeutic agents.
- Mechanistic Insights : Research into the mechanism of action for hydrazine derivatives suggests that they may interact with cellular enzymes or receptors, leading to altered metabolic pathways that could be exploited for therapeutic benefits .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-2,2-dimethylhexan-3-ylideneamino]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-8-9-10(12(2,3)4)14-15-11(16)17-13(5,6)7/h8-9H2,1-7H3,(H,15,16)/b14-10- |
InChI Key |
AEJUKOHGKAAZHP-UVTDQMKNSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)OC(C)(C)C)/C(C)(C)C |
Canonical SMILES |
CCCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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